molecular formula C11H10N2O4S B8435458 N-(4-nitrobenzylmercapto)succinimide

N-(4-nitrobenzylmercapto)succinimide

Cat. No. B8435458
M. Wt: 266.28 g/mol
InChI Key: RVTDJNSSWAWZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrobenzylmercapto)succinimide is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrobenzylmercapto)succinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrobenzylmercapto)succinimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-nitrobenzylmercapto)succinimide

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

1-[(4-nitrophenyl)methylsulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H10N2O4S/c14-10-5-6-11(15)12(10)18-7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2

InChI Key

RVTDJNSSWAWZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lead (II) acetate trihydrate (0.759 g, 2.0 mmol) and 4-nitrobenzyl mercaptan (0.745 g, 4.4 mmol) were stirred together in methanol (24 cm3) solution at room temperature. After 1 h, the products were filtered and the residue was washed with a small volume of cold methanol. The residue was dried in vacuo over calcium chloride and then suspended in dry acetonitrile (20 cm3). Following the evaporation of the solvent under reduced pressure, the residue was suspended in dry benzene (20 cm3) and the solvent was again evaporated under reduced pressure. Finally, the residue was re-suspended in dry benzene (64 cm3) and N-bromosuccinimide (0.783 g, 4.4 mmol) was added in three portions over a period of 45 min to the stirred suspension at room temperature. The reactants were then heated at 50° C., under an atmosphere of argon, for 14 h. The cooled products were filtered and the filtrate was evaporated under reduced pressure to give a solid. The latter material was crystallized from ethyl acetate--hexane to give N-(4-nitrobenzylmercapto)succinimide 18 (0.76 g, 65%) (Found: C, 49.85; H, 3.8; N, 10.4. C11H10N2O4S requires: C, 49.6; H, 3.8; N, 10.5%), m.p. 146°-148° C.; δH [CDCl3 ] 2.73 (4 H, s), 4.18 (2 H, s), 7.50 (2 H, m), 8.17 (2 H, m); δC [CDCl3 ] 28.4, 40.5, 123.8, 130.3, 141.9, 147.5, 176.2.
Quantity
0.759 g
Type
reactant
Reaction Step One
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.783 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.